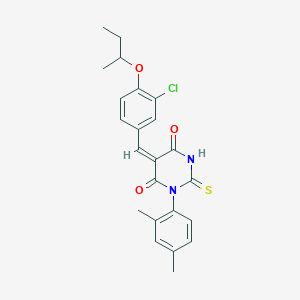
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea (DCMU) is a chemical compound that is widely used in scientific research. It is a herbicide that inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. DCMU has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields.
Wirkmechanismus
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea works by binding to the D1 protein in photosystem II, which is involved in the transfer of electrons during photosynthesis. By blocking the electron transport chain, N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea prevents the production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and physiological effects:
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have various biochemical and physiological effects, including:
1. Inhibition of photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II.
2. Stimulation of respiration: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to stimulate respiration in some organisms, possibly by activating alternative electron transport pathways.
3. Induction of stress responses: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can induce stress responses in plants and other organisms, leading to changes in gene expression and physiological responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a potent inhibitor of photosynthesis, making it a valuable tool for studying the mechanisms of photosynthesis.
2. Easy to use: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a stable compound that is easy to handle and store, making it a convenient tool for lab experiments.
3. Low toxicity: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has low toxicity to humans and animals, making it a safe compound to work with in the lab.
Limitations:
1. Non-specific effects: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can have non-specific effects on cellular metabolism, making it difficult to interpret some experimental results.
2. Limited scope: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is primarily useful for studying photosynthesis and the electron transport chain, limiting its applications in other areas of research.
3. Variable effects: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can have variable effects on different organisms and under different experimental conditions, making it important to carefully control experimental variables.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, including:
1. Developing new herbicides: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to inhibit photosynthesis could be used to develop new herbicides that are more effective and environmentally friendly.
2. Studying alternative electron transport pathways: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to stimulate respiration could be used to study alternative electron transport pathways in organisms.
3. Investigating stress responses: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to induce stress responses could be used to study the mechanisms of stress responses in plants and other organisms.
4. Exploring other applications: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's unique properties could be explored for other applications in research, such as in the development of new drugs or materials.
Synthesemethoden
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can be synthesized by reacting 3,5-dichlorophenyl isocyanate with 5-methylisoxazole in the presence of a base such as sodium hydroxide. The reaction produces N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea as a white crystalline solid with a melting point of 96-97°C.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been used in scientific research for various purposes, including:
1. Studying photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a potent inhibitor of photosynthesis in plants, making it a useful tool for studying the mechanisms of photosynthesis.
2. Investigating the electron transport chain: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea blocks the electron transport chain in photosystem II, making it a valuable compound for studying the electron transport chain in general.
3. Developing herbicides: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to inhibit photosynthesis has led to the development of other herbicides that work in a similar manner.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-2-10(16-18-6)15-11(17)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNGXWLWHWUVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381140.png)

![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)


![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)

![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
